2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Description
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic spiro[3.3]heptane core with a fluoromethyl (-CH2F) substituent and a carboxylic acid group at position 2. This structure combines the rigidity of the spirocyclic framework with the electronic effects of fluorine, enhancing metabolic stability and bioavailability. The spiro[3.3]heptane system is prized in medicinal chemistry for its ability to enforce specific conformations and reduce entropic penalties in target binding .
Properties
IUPAC Name |
2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDSUTZJGXDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and stable framework that can interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and functional groups:
Key Observations:
- Electronic Effects : The fluoromethyl group (-CH2F) in the target compound offers moderate electronegativity, balancing lipophilicity and polarity. In contrast, the trifluoromethyl (-CF3) analog (CAS 2166650-85-5) exhibits stronger electron-withdrawing properties, which may enhance receptor binding but reduce solubility .
- Solubility: Amino-substituted derivatives (e.g., 6-Aminospiro[3.3]heptane-2-carboxylic acid, MW 155.20) demonstrate higher aqueous solubility due to the basic -NH2 group, making them suitable for peptide coupling .
Challenges and Opportunities
- Synthetic Complexity : Fluorinated spirocycles require specialized reagents (e.g., Selectfluor®) and may face scalability issues due to harsh reaction conditions.
- Structure-Activity Relationships (SAR) : Substitutions at C2 vs. C6 significantly alter bioactivity. For instance, phenyl groups (e.g., 2-Phenylspiro[3.3]heptane-2-carboxylic acid) enhance aromatic interactions but may increase toxicity .
Biological Activity
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid (CAS No. 2377031-81-5) is a synthetic compound characterized by a unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a spirocyclic arrangement that may influence its interaction with biological targets. The presence of the fluoromethyl group is hypothesized to enhance lipophilicity and modulate biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There is emerging evidence suggesting that it may possess antibacterial and antifungal activities.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a notable reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | Spirocyclic | Anticancer, anti-inflammatory |
| Spiro[3.3]heptane-1,2-dicarboxylic acid | Dicarboxylic | Moderate anti-inflammatory |
Q & A
Q. What are the key considerations for designing a synthetic route for 2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid?
The synthesis should prioritize symmetry to simplify intermediate formation. A common strategy involves introducing the fluoromethyl group early in the synthesis to avoid steric hindrance during cyclization. For example, the amine group can be introduced via reaction of ethylamine with an ester or acyl chloride derivative of spiro[3.3]heptane-2-carboxylic acid, followed by LiAlH4 reduction . Hydrolysis of methyl esters (e.g., using NaOH/H2O) is a critical step to yield the free carboxylic acid .
Q. What purification methods are effective for isolating this compound derivatives?
Flash column chromatography with gradients of ethyl acetate in petroleum ether (e.g., 0–50%) is widely used for intermediates . For acid-sensitive compounds, trifluoroacetic acid (TFA) deprotection in dichloromethane (DCM) followed by vacuum concentration ensures high purity . Reverse-phase HPLC is recommended for polar derivatives .
Q. What safety protocols are essential when handling this compound?
Personal protective equipment (PPE), including gloves, goggles, and masks, is mandatory due to risks of skin, eye, and respiratory irritation . Work should be conducted in a fume hood, and spills must be neutralized with sodium bicarbonate. Storage at room temperature in airtight containers prevents degradation .
Q. What are the physicochemical properties of this compound?
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~184.18 g/mol (for analogous acids) | |
| pKa | ~3.5–4.5 (carboxylic acid group) | |
| Solubility | Soluble in DCM, DMF; limited in H2O |
Q. What common derivatives are used to study this compound’s reactivity?
Derivatives include:
- 6-Hydroxy (CAS 889944-59-6): Used to probe hydrogen-bonding interactions .
- 6-Oxo (CAS 889944-57-4): A precursor for nucleophilic substitutions .
- Ethoxycarbonyl (CAS 28114-90-1): Stabilizes intermediates during coupling reactions .
Advanced Research Questions
Q. How can the fluoromethyl group be functionalized for drug discovery applications?
The fluoromethyl group undergoes nucleophilic substitution with amines or thiols under mild basic conditions (e.g., K2CO3/DMF). For example, coupling with 2-methoxyphenylamine via Pd-mediated Buchwald-Hartwig reactions yields diazaspiro derivatives . Electrophilic fluorination can further modify the group using Selectfluor® .
Q. How do substituents influence the compound’s acidity and binding affinity?
Electron-withdrawing groups (e.g., -F, -CF3) lower the carboxylic acid’s pKa by ~0.5–1.0 units, enhancing ionization at physiological pH . Substituents at the 6-position (e.g., -NH2, -OH) increase hydrogen-bonding potential, as shown in neurotensin receptor agonists .
Q. What challenges arise in characterizing spirocyclic derivatives analytically?
Q. How does the compound’s stability vary under acidic or oxidative conditions?
The spirocyclic core is stable in aqueous acid (pH > 3) but degrades in strong oxidizing agents (e.g., HNO3). The fluoromethyl group is susceptible to hydrolysis at high temperatures (>80°C), forming hydroxymethyl derivatives .
Q. What structure-activity relationships (SARs) are observed in medicinal chemistry applications?
- Rigidity: The spirocyclic scaffold enforces a preorganized conformation, improving target selectivity .
- Fluorine Position: 2-(Fluoromethyl) derivatives exhibit 10-fold higher metabolic stability than 6-fluoro analogs in liver microsomes .
- Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazoles maintains potency while enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
